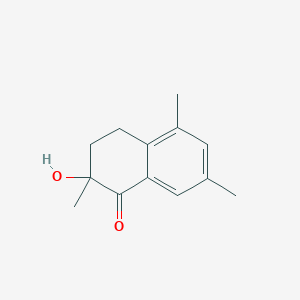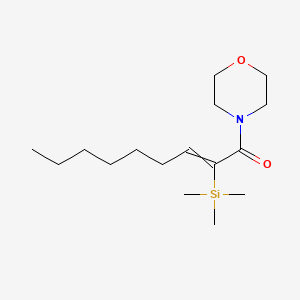![molecular formula C8H7BrOS B12603674 Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- is a chemical compound with the molecular formula C8H8OS It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether solvents, low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzo[b]thiophen-4(5H)-one derivatives.
Aplicaciones Científicas De Investigación
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules. The thiophene ring can also engage in π-π interactions, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophen-4(5H)-one: The parent compound without the bromine substitution.
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: The non-brominated analog.
Benzo[b]thiophene: The core structure without the ketone and bromine functionalities.
Uniqueness
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that are not possible with the non-brominated analogs, making this compound valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7BrOS |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
6-bromo-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C8H7BrOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-2,5H,3-4H2 |
Clave InChI |
QKRPTPBZHMJRAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1SC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
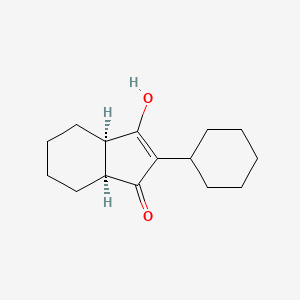

![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
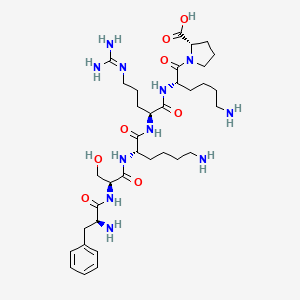
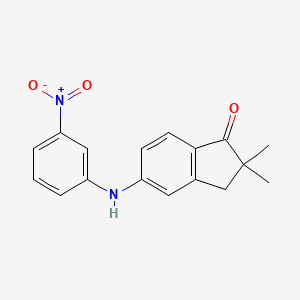
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
